25-ヒドロキシビタミンD2

概要

説明

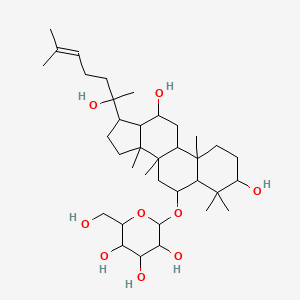

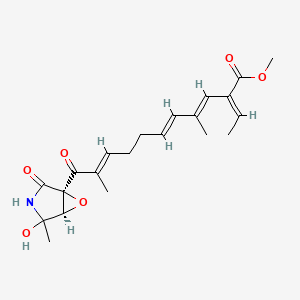

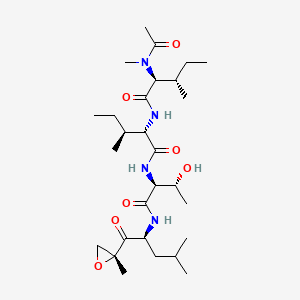

25-ヒドロキシビタミンD2は、25-ヒドロキシエルゴカルシフェロールとしても知られており、ビタミンD2(エルゴカルシフェロール)の代謝産物です。これは、カルシウム恒常性と骨代謝において重要な役割を果たす脂溶性ステロイドホルモンです。 この化合物は、ビタミンD2のヒドロキシル化によって肝臓で生成され、血流中のビタミンDの主要な循環形態です .

科学的研究の応用

25-Hydroxy Vitamin D2 has a wide range of applications in scientific research:

Biology: It serves as a biomarker for assessing Vitamin D status in biological studies.

作用機序

25-ヒドロキシビタミンD2は、遺伝子転写を調節する核レセプターであるビタミンDレセプターに結合することにより、その効果を発揮します。結合すると、カルシウムとリンの恒常性に関連する遺伝子の発現に影響を与えます。 この調節は、腸からのカルシウム吸収、腎臓からのカルシウム再吸収、および骨のミネラル化を促進します . 分子標的は、ビタミンDレセプターと、ヒドロキシル化プロセスに関与するさまざまな酵素を含みます .

類似の化合物:

25-ヒドロキシビタミンD3(25-ヒドロキシコレカルシフェロール): ビタミンD3(コレカルシフェロール)から誘導され、this compoundと構造と機能が似ていますが、体内でのビタミンDレベルを上昇させ維持する効果が高くなります.

1,25-ジヒドロキシビタミンD2(1,25-ジヒドロキシエルゴカルシフェロール): ビタミンD2の活性型であり、ビタミンDレセプターに対する親和性が高く、生物学的効果がより強力です.

独自性: this compoundは、植物源由来であり、エルゴカルシフェロールのサプリメントまたは強化食品を摂取している個体におけるビタミンDの主要な循環形態であるという点でユニークです。 25-ヒドロキシビタミンD3ほど強力ではありませんが、それでもビタミンDステータスを維持する上で重要な役割を果たします .

生化学分析

Biochemical Properties

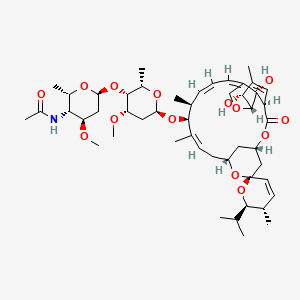

25-Hydroxyvitamin D2 is involved in several biochemical reactions, primarily related to calcium and phosphate metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is 25-hydroxylase, which converts vitamin D2 to 25-Hydroxyvitamin D2 in the liver. This compound then interacts with 1-alpha-hydroxylase in the kidneys to form 1,25-dihydroxyvitamin D2, the biologically active form. 25-Hydroxyvitamin D2 also binds to the vitamin D-binding protein, which transports it in the bloodstream to various target tissues .

Cellular Effects

25-Hydroxyvitamin D2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It binds to the vitamin D receptor (VDR) in target cells, which then forms a complex with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in calcium and phosphate homeostasis. Additionally, 25-Hydroxyvitamin D2 modulates the activity of immune cells, promoting anti-inflammatory responses and enhancing the body’s defense mechanisms .

Molecular Mechanism

The molecular mechanism of 25-Hydroxyvitamin D2 involves its conversion to 1,25-dihydroxyvitamin D2, which binds to the VDR. This binding induces a conformational change in the receptor, allowing it to interact with RXR and form a heterodimer. The VDR-RXR complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This process influences various cellular functions, including calcium absorption in the intestines, bone mineralization, and modulation of the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 25-Hydroxyvitamin D2 can vary over time. The stability of 25-Hydroxyvitamin D2 is influenced by factors such as temperature, light, and pH. It is relatively stable under physiological conditions but can degrade over time when exposed to extreme conditions. Long-term studies have shown that 25-Hydroxyvitamin D2 can have sustained effects on cellular function, including maintaining calcium homeostasis and modulating immune responses .

Dosage Effects in Animal Models

The effects of 25-Hydroxyvitamin D2 in animal models vary with different dosages. Low doses of 25-Hydroxyvitamin D2 can effectively maintain calcium and phosphate homeostasis without causing adverse effects. High doses can lead to hypercalcemia, hyperphosphatemia, and potential toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of 25-Hydroxyvitamin D2 are outweighed by its toxic effects .

Metabolic Pathways

25-Hydroxyvitamin D2 is involved in several metabolic pathways, primarily related to calcium and phosphate metabolism. It is hydroxylated in the liver by 25-hydroxylase to form 25-Hydroxyvitamin D2, which is then further hydroxylated in the kidneys by 1-alpha-hydroxylase to form 1,25-dihydroxyvitamin D2. This active form interacts with the VDR to regulate the expression of genes involved in calcium absorption, bone mineralization, and immune modulation .

Transport and Distribution

25-Hydroxyvitamin D2 is transported in the bloodstream bound to the vitamin D-binding protein. This complex facilitates its distribution to various tissues, including the intestines, bones, and kidneys. The binding protein ensures that 25-Hydroxyvitamin D2 is available for conversion to its active form and for interaction with target cells. The distribution of 25-Hydroxyvitamin D2 is influenced by factors such as the availability of the binding protein and the presence of other competing molecules .

Subcellular Localization

The subcellular localization of 25-Hydroxyvitamin D2 is primarily in the cytoplasm and nucleus of target cells. Upon entering the cell, 25-Hydroxyvitamin D2 binds to the VDR, which is located in the cytoplasm. The VDR-25-Hydroxyvitamin D2 complex then translocates to the nucleus, where it interacts with RXR and binds to VDREs in the DNA. This localization is crucial for the regulation of gene expression and the subsequent cellular effects of 25-Hydroxyvitamin D2 .

準備方法

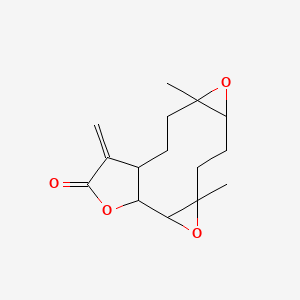

合成経路と反応条件: 25-ヒドロキシビタミンD2の合成には、ビタミンD2のヒドロキシル化が伴います。このプロセスは、化学合成または酵素的方法によって達成できます。 化学合成では、ビタミンD2は制御された条件下で、セレン酸などの試薬を使用してヒドロキシル化されます .

工業的生産方法: this compoundの工業的生産では、一般的に微生物発酵が用いられます。特定の菌株の菌類または細菌がビタミンD2をヒドロキシル化してthis compoundを生成します。 この方法は、効率性と費用対効果が高いため、好まれています .

3. 化学反応解析

反応の種類: this compoundは、酸化、還元、置換など、さまざまな化学反応を受けます。

一般的な試薬と条件:

酸化: 三酸化クロムまたは過マンガン酸カリウムなどの試薬を使用して、this compoundを対応するケトンに酸化できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを使用して、this compoundをアルコール形態に還元できます。

生成される主な生成物: これらの反応から生成される主な生成物には、this compoundのケトン、アルコール、およびハロゲン化誘導体があります .

4. 科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: 液体クロマトグラフィータンデム質量分析法(LC-MS/MS)などの分析方法において、ビタミンD代謝産物の定量のための標準物質として使用されます.

生物学: 生物学的調査におけるビタミンDステータスの評価のためのバイオマーカーとして役立ちます。

医学: this compoundは、臨床研究において、骨の健康、免疫機能、および骨粗鬆症やくる病などの疾患の予防における役割を研究するために使用されています.

化学反応の分析

Types of Reactions: 25-Hydroxy Vitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used to oxidize 25-Hydroxy Vitamin D2 to its corresponding ketone.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed to reduce 25-Hydroxy Vitamin D2 to its alcohol form.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions include ketones, alcohols, and halogenated derivatives of 25-Hydroxy Vitamin D2 .

類似化合物との比較

25-Hydroxy Vitamin D3 (25-hydroxycholecalciferol): Derived from Vitamin D3 (cholecalciferol), it is similar in structure and function to 25-Hydroxy Vitamin D2 but is more effective in raising and maintaining Vitamin D levels in the body.

1,25-Dihydroxy Vitamin D2 (1,25-dihydroxyergocalciferol): The active form of Vitamin D2, it has a higher affinity for the Vitamin D receptor and is more potent in its biological effects.

Uniqueness: 25-Hydroxy Vitamin D2 is unique in its origin from plant sources and its role as a major circulating form of Vitamin D in individuals who consume ergocalciferol supplements or fortified foods. It is less potent than 25-Hydroxy Vitamin D3 but still plays a significant role in maintaining Vitamin D status .

特性

CAS番号 |

21343-40-8 |

|---|---|

分子式 |

C28H44O2 |

分子量 |

415.7 g/mol |

IUPAC名 |

3-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/t20?,21?,24?,25?,26?,28-/m1/s1/i1D2,13D |

InChIキー |

KJKIIUAXZGLUND-CQTRVMTKSA-N |

SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

異性体SMILES |

[2H]C(=C1CCC(CC1=C([2H])C=C2CCC[C@]3(C2CCC3C(C)C=CC(C)C(C)(C)O)C)O)[2H] |

正規SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

外観 |

Solid powder |

Key on ui other cas no. |

21343-40-8 |

物理的記述 |

Solid |

ピクトグラム |

Acute Toxic; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

25 Hydroxycalciferol 25 Hydroxyergocalciferol 25 Hydroxyvitamin D 2 25 Hydroxyvitamin D2 25-Hydroxycalciferol 25-Hydroxyergocalciferol 25-Hydroxyvitamin D 2 25-Hydroxyvitamin D2 9,10-Secoergosta-5,7,10(19),22-tetraene-3 beta,25-diol Ercalcidiol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。